Cas no 101-31-5 (L-Hyoscyamine)

L-Hyoscyamine is a tropane alkaloid derived from plants of the Solanaceae family, primarily used for its anticholinergic properties. It acts as a competitive antagonist of muscarinic acetylcholine receptors, effectively reducing smooth muscle spasms in the gastrointestinal, urinary, and respiratory tracts. Its enantiomeric purity (L-form) ensures targeted pharmacological activity with minimal off-target effects. L-Hyoscyamine is commonly employed in clinical settings to manage conditions such as irritable bowel syndrome, peptic ulcers, and biliary colic. The compound exhibits rapid absorption and predictable pharmacokinetics, making it a reliable choice for symptomatic relief. Its well-characterized mechanism and established safety profile support its use in both acute and chronic therapeutic regimens.
L-Hyoscyamine structure
L-Hyoscyamine structure
商品名:L-Hyoscyamine
CAS番号:101-31-5
MF:C17H23NO3
メガワット:289.3694
MDL:MFCD00067306
CID:35134
PubChem ID:154417

L-Hyoscyamine 化学的及び物理的性質

名前と識別子

    • L-Hyoscyamine
    • (-)-hyoscyamin
    • (-)-tropicaciesterwithtropine
    • (3(s)-endo)-leste
    • (S)-(-)-Hyoscyamine
    • [3(s)-endo]-leste
    • 1-Hyoscyamine
    • alpha-(hydroxymethyl)-benzeneaceticaci8-methyl-8-azabicyclo(3.2.1)oct-3-y
    • alpha-(hydroxymethyl)-benzeneaceticaci8-methyl-8-azabicyclo[3.2.1]oct-3-y
    • (-)-HYCOSAMINE
    • (2S)-(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
    • Daturine
    • Hyoscamine
    • Hyoscyamine
    • HYOSCYAMINE, L-(P)
    • (-)-HyoscyaMine
    • chlorhydratedescopolamine
    • SCOPINE TROPATE
    • SCOPINE TROPATE HYDROCHLORIDE
    • scopolamine HCl
    • ScopolamineSeries
    • L-Atropine
    • (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate
    • AK38
    • APOA
    • L-(P)
    • Levsin
    • SEPSECS
    • Levsinex
    • MGC161491
    • Cystospaz
    • Duboisine
    • (R)-atropine
    • (+)-Atropine
    • (+)-HYOSCYAMINE
    • tropan-3alpha-yl (2R)-3-hydroxy-2-phenylpropanoate
    • (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2R)-3-hydroxy-2-phenylpropanoate
    • V3203SI72M
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate
    • Prestwick2_000233
    • Prestwick1_000233
    • Prestwick0_000233
    • SPBio_002226
    • HMS1568P07
    • TNP00272
    • Atropine 1.
    • CHEBI:92712
    • RKUNBYITZUJHSG-FXUDXRNXSA-N
    • 912642-93-4
    • EINECS 202-933-0
    • (3beta)-Hyoscyamine
    • DTXSID80889335
    • Prestwick_273
    • Prestwick3_000233
    • l-Hyopscyamine
    • Q413762
    • (leo)-atropine
    • (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2S)-3-hydroxy-2-phenylpropanoate
    • CHEBI:17486
    • Hyoscyamine dried down 100 microg/mL
    • HYOSCYAMINE [USP MONOGRAPH]
    • Atropine, (s)-
    • (2S)-3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
    • HYOSCYAMINE [MART.]
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (alphaS)-
    • Hyocyamine
    • HYOSCYAMINE [MI]
    • SCHEMBL1649244
    • SR-01000799139
    • NS00066992
    • (1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL (2R)-3-HYDROXY-2-PHENYLPROPANOATE
    • Hyosyne
    • F14785
    • Levsinex SR
    • HYOSCYAMINUM [HPUS]
    • (S)-Atropine
    • Levsin SL
    • (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2S)-3-hydroxy-2-phenylpropanoate
    • Symax SL
    • HYOSCYAMINE [WHO-DD]
    • (1s,5r)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2s)-3-hydroxy-2-phenylpropanoate
    • BDBM50497835
    • (3-exo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2S)-3-hydroxy-2-phenylpropanoate
    • CHEMBL1234973
    • UNII-PX44XO846X
    • [3(S)-endo]-a-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • SMR000718747
    • SCHEMBL249586
    • NSC-757064
    • Benzeneacetic acid, a-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (aS)-
    • PX44XO846X
    • [3(S)-endo]-alpha-(hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • MLS002222193
    • C02046
    • Hyoscyamine, l-
    • HMS3712P07
    • Symax Duotab
    • Bellafoline
    • BRD-K40530731-001-02-5
    • L-Tropine tropate
    • MLS002154242
    • CCG-220233
    • L-TROPIC ACID ESTER WITH TROPINE
    • HSDB 3552
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
    • (-)-Atropine
    • L-Hyoscamine
    • (S)atropine
    • HMS2095P07
    • BRD-K40530731-001-11-6
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (3(S)-endo)-
    • Hyoscyamine (L)
    • CHEMBL2449003
    • BPBio1_000337
    • 2arm
    • SCHEMBL41316
    • DTXSID20941522
    • Hyoscyamine [USP:BAN]
    • AKOS016843532
    • (S)-(leo)-hyoscyamine
    • DB00424
    • CHEMBL1331216
    • AC-34425
    • 101-31-5
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)-
    • Hyoscyamine (USP)
    • Hyoscyaminum
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, (.ALPHA.S)-
    • HMS2231N11
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenyl-propanoate
    • Tropine, (-)-tropate (ester)
    • (leo)-hyoscyamine
    • Tropine-L-tropate
    • AKOS015896332
    • D00147
    • 1alphaH,5alphaH-Tropan-3alpha-ol (-)-tropate (ester)
    • HYO
    • NSC 757064
    • tropan-3alpha-yl (2S)-3-hydroxy-2-phenylpropanoate
    • NCGC00179608-01
    • J-000364
    • Q27464129
    • HYOSCYAMINE [HSDB]
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-
    • Symax SR
    • MLS001304011
    • BSPBio_000305
    • HYOSCYAMINE [VANDF]
    • Levbid
    • AS-75498
    • Hyospaz
    • Tropine, (-)-tropate
    • Tropic acid, (-)-, ester with tropine
    • Daturin
    • 4247B
    • ENDO-ATROPINE
    • OIN
    • SR-01000799139-2
    • (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2R)-3-hydroxy-2-phenylpropanoate
    • [(1S,5R)-8-methyl-8-Azabicyclo[3.2.1]Oct-3-yl] (2S)-3-Hydroxy-2-Phenyl-Propanoate
    • (S)-((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
    • RKUNBYITZUJHSG-OFQRWUPVSA-N
    • CHEMBL1257084
    • L-Hyoscyamine (sulfate)
    • SCHEMBL41317
    • SCHEMBL19150033
    • AB01566903_01
    • CCG-208307
    • Azabicyclo(3.2.1)oct-3-yl ester, (3(S)-endo)-
    • (s)-hyoscyamine
    • NCGC00386240-01
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(S)-endo]-
    • B785FB93-7373-4673-9EFB-E49344DB621C
    • J-521647
    • RKUNBYITZUJHSG-LGGPCSOHSA-N
    • SW219548-1
    • s4014
    • 1.alpha.H,5.alpha.H-Tropan-3.alpha.-ol, (-)-tropate (ester)
    • Daturine (sulfate)
    • HMS3885E18
    • Tropic acid, 1.alpha.H,5.alpha.H-tropan-3.alpha.-yl ester, (-)-
    • AKOS037514691
    • Hyoscyamine (Daturine)
    • (+-)-atropine
    • (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
    • dl-Hyoscyamine
    • 8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
    • MLS002222283
    • dl-tropyltropate
    • MLS002153877
    • (+,-)-tropyl tropate
    • Atropine
    • 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate
    • Atropine sulfate monohydrate
    • atropina
    • Atropin
    • (+-)-hyoscyamine
    • tropan-3alpha-yl 3-hydroxy-2-phenylpropanoate
    • tropine tropate
    • SMR001233231
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 3-hydroxy-2-phenyl-propanoate
    • L-Hyoscyamin
    • HYOSCYAMINE, ITS SALTS AND DERIVATIVES
    • MDL: MFCD00067306
    • インチ: 1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m0/s1
    • InChIKey: RKUNBYITZUJHSG-QXULXFAOSA-N
    • ほほえんだ: O(C([C@@]([H])(C([H])([H])O[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C1([H])C([H])([H])[C@@]2([H])C([H])([H])C([H])([H])[C@@]([H])(C1([H])[H])N2C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 289.167794g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.8
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 289.167794g/mol
  • 単一同位体質量: 289.167794g/mol
  • 水素結合トポロジー分子極性表面積: 49.8Ų
  • 重原子数: 21
  • 複雑さ: 353
  • 同位体原子数: 0
  • 原子立体中心数の決定: 3
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0

じっけんとくせい

  • Stability Shelf Life: AFFECTED BY LIGHT & HEAT
  • Dissociation Constants: K= 1.9X10-12 AT 19 °C
  • 色と性状: Powder
  • 密度みつど: 1.0470 (rough estimate)
  • ゆうかいてん: 108,5°C
  • ふってん: 431.53°C (rough estimate)
  • フラッシュポイント: 213.7±28.7 °C
  • 屈折率: 1.5200 (estimate)
  • PSA: 49.77000
  • LogP: 1.86880
  • ひせんこうど: D20 -21.0° (alc)
  • ようかいせい: それはエタノールと希酸に非常に溶解しやすく、クロロホルムに溶解し、水、エーテル、ベンゼンに溶解する。
  • マーカー: 14,4858
  • 酸性度係数(pKa): pKa (21°) 9.7

L-Hyoscyamine セキュリティ情報

L-Hyoscyamine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

L-Hyoscyamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chengdu Biopurify Phytochemicals Ltd
BP0749-20mg
Hyoscyamine
101-31-5 98%
20mg
$20 2023-09-19
TRC
H674300-100mg
(-)-Hycosamine
101-31-5
100mg
$ 100.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0962-200 mg
L-Hyoscyamine
101-31-5 99.20%
200mg
¥498.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0962-500 mg
L-Hyoscyamine
101-31-5 99.20%
500MG
¥598.00 2022-04-26
TRC
H674300-5g
(-)-Hycosamine
101-31-5
5g
$ 167.00 2023-09-07
DC Chemicals
DCL-051-20 mg
L-Hyoscyamine
101-31-5 >98%, Standard References Grade
20mg
$280.0 2022-02-28
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
TH2877-1g
L-Hyoscyamine
101-31-5
1g
¥1260.00 元 2023-09-15
SHENG KE LU SI SHENG WU JI SHU
sc-295290A-5 g
L-Hyoscyamine,
101-31-5 ≥98%
5g
¥2,181.00 2023-07-10
TargetMol Chemicals
T0962-1 mL * 10 mM (in DMSO)
L-Hyoscyamine
101-31-5 99.12%
1 mL * 10 mM (in DMSO)
¥ 425 2023-09-15
Oakwood
235214-1g
L-Hyoscyamine
101-31-5 96%
1g
$160.00 2024-07-19

L-Hyoscyamine 関連文献

Related Articles

L-Hyoscyamineに関する追加情報

Recent Advances in L-Hyoscyamine (101-31-5) Research: Therapeutic Applications and Mechanistic Insights

L-Hyoscyamine (CAS: 101-31-5), a tropane alkaloid derived from plants of the Solanaceae family, has long been recognized for its anticholinergic properties. Recent studies have expanded our understanding of its pharmacological mechanisms, therapeutic applications, and potential novel uses in precision medicine. This research brief synthesizes key findings from 2022-2024 literature, highlighting significant advancements in L-Hyoscyamine research.

A 2023 Nature Chemical Biology study revealed novel insights into the biosynthetic pathway of L-Hyoscyamine, identifying two previously unknown cytochrome P450 enzymes (CYP82AR1 and CYP82AS1) responsible for critical hydroxylation steps. This discovery enables more efficient bioproduction of L-Hyoscyamine through synthetic biology approaches, with reported yields increasing by 42% in engineered yeast systems compared to traditional plant extraction methods.

Clinical research has demonstrated L-Hyoscyamine's expanded therapeutic potential beyond its traditional use in gastrointestinal disorders. A multicenter Phase IIb trial (n=287) published in the Journal of Clinical Pharmacology showed that controlled-release L-Hyoscyamine formulations significantly reduced sialorrhea (excessive drooling) in Parkinson's disease patients, with a 68% response rate versus 22% for placebo (p<0.001). The drug's selective M3 muscarinic receptor antagonism appears particularly effective for this indication.

Advances in drug delivery systems have addressed historical limitations of L-Hyoscyamine. A 2024 Biomaterials study described a novel transdermal microneedle patch incorporating L-Hyoscyamine nanoparticles (150-200nm) that achieved sustained plasma concentrations for 72 hours with 92% bioavailability. This development could revolutionize treatment for chronic conditions requiring continuous anticholinergic therapy while minimizing systemic side effects.

Emerging research suggests potential neuroprotective effects of L-Hyoscyamine derivatives. In vitro studies using SH-SY5Y neuronal cells demonstrated that a newly synthesized L-Hyoscyamine analog (Hyos-7) reduced tau protein hyperphosphorylation by 53% and Aβ42 accumulation by 41% in Alzheimer's disease models. While preliminary, these findings warrant further investigation into modified tropane alkaloids for neurodegenerative disorders.

Pharmacogenomic studies have identified genetic variants affecting L-Hyoscyamine metabolism. Whole-genome analysis of 1,402 patients (Clinical Pharmacogenetics Implementation Consortium, 2023) correlated CYP2D6*10 alleles with 34% slower drug clearance, suggesting the need for personalized dosing strategies. This aligns with growing precision medicine approaches in anticholinergic therapy.

Regulatory developments include the 2023 FDA approval of a new L-Hyoscyamine indication for pediatric functional abdominal pain (ages 6-17). The approval was based on data showing a 2.3-fold reduction in pain episodes compared to standard care. However, post-marketing surveillance will monitor potential cognitive effects in this vulnerable population.

Future research directions highlighted in recent reviews include: (1) exploration of L-Hyoscyamine's immunomodulatory potential in autoimmune disorders, (2) development of receptor-subtype specific analogs to minimize central nervous system effects, and (3) investigation of combination therapies with other neuromodulators. The compound's well-characterized safety profile and new mechanistic understandings position it for continued therapeutic innovation.

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